Glabridin
Overview
Description
Glabridin is a chemical compound found in the root extract of licorice (Glycyrrhiza glabra). It is an isoflavane, a type of isoflavonoid, and is part of a larger family of plant-derived molecules, the natural phenols . Glabridin effectively inhibits platelet activation, so it might become a therapeutic agent for thromboembolic disorders .
Synthesis Analysis
The biosynthesis of flavonoids in G. uralensis, which includes Glabridin, is a complex process that involves not only the phenylpropanoid biosynthetic pathway but also many other secondary metabolic pathways .Molecular Structure Analysis
Glabridin is a prenylated isoflavonoid with the molecular formula C20H20O4 .Chemical Reactions Analysis
While specific chemical reactions involving Glabridin are not detailed in the search results, it has been observed to inhibit collagen-induced platelet aggregation .Physical And Chemical Properties Analysis
Glabridin is a yellowish-brown powder. It is insoluble in water but soluble in organic solvents such as propylene glycol .Scientific Research Applications
Anti-inflammatory and Anti-psoriasis Effects
Glabridin has demonstrated significant anti-inflammatory properties, notably in the context of psoriasis. It suppresses nitric oxide, NF-κB subunit p65, and interleukin levels in stimulated HaCaT cells. In vivo studies have shown that Glabridin reduces Psoriasis Area and Severity Index (PASI) scores and improves histopathology in imiquimod-induced psoriasis models. These effects are attributed to its ability to downregulate pro-inflammatory cytokines and improve antioxidant status, making it a promising candidate for psoriasis therapy (Li et al., 2018).
Interaction with Serum Proteins
Glabridin's interaction with human serum albumin (HSA) has been explored, revealing insights into its potential for drug delivery and pharmaceutical applications. Fluorescence spectroscopy studies indicate that Glabridin quenches tryptophan fluorescence emission of HSA, suggesting strong-to-moderate affinity and indicating hydrophobic interactions as the dominant binding force. This interaction leads to conformational changes in HSA, enhancing Glabridin's solubility and potentially affecting its bioavailability and distribution (Razzak et al., 2019).
Role in Drug Absorption and Metabolism
Studies have investigated Glabridin's role in intestinal absorption, identifying it as a substrate for P-glycoprotein (PgP/MDR1). This interaction affects Glabridin's oral bioavailability and suggests its involvement in drug-drug interactions and the modulation of drug efflux mechanisms. Such findings are crucial for understanding the pharmacokinetics of Glabridin-containing therapies and their potential impact on treatment outcomes (Cao et al., 2007).
Broad Biological Properties
Glabridin exhibits a wide array of biological activities, including antioxidant, anti-inflammatory, anti-atherogenic, and neuroprotective effects. Its impact extends to regulating energy metabolism, demonstrating estrogenic and anti-osteoporotic properties, and even skin-whitening activities. These multifaceted bioactivities highlight Glabridin's potential in food, dietary supplements, and cosmetic applications, underscoring its significance as a key chemical and biological marker of Glycyrrhiza glabra (Simmler et al., 2013).
Antifungal Activity
Glabridin also demonstrates antifungal activity, effective against yeast and filamentous fungi, including drug-resistant mutants of Candida albicans. Its activity suggests potential applications in developing antifungal therapies or supplements, particularly for resistant strains (Fatima et al., 2009).
Safety And Hazards
Future Directions
Glabridin has shown potential in reducing neuroinflammation by modulating inflammatory signals in LPS-induced in vitro and in vivo models . It has also been found to exhibit anti-nociceptive and neuroprotective properties for inflammatory pain . These findings suggest that Glabridin could be a potential therapeutic agent for various conditions in the future.
properties
IUPAC Name |
4-[(3R)-8,8-dimethyl-3,4-dihydro-2H-pyrano[2,3-f]chromen-3-yl]benzene-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O4/c1-20(2)8-7-16-18(24-20)6-3-12-9-13(11-23-19(12)16)15-5-4-14(21)10-17(15)22/h3-8,10,13,21-22H,9,11H2,1-2H3/t13-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBQIJVLKGVZRIW-ZDUSSCGKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OCC(C3)C4=C(C=C(C=C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C=CC2=C(O1)C=CC3=C2OC[C@H](C3)C4=C(C=C(C=C4)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208589 | |
Record name | Glabridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glabridin | |
CAS RN |
59870-68-7 | |
Record name | Glabridin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=59870-68-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Glabridin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059870687 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Glabridin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GLABRIDIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOC5567T41 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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